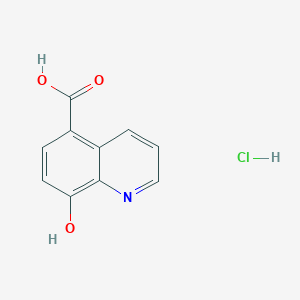
8-Hydroxyquinoline-5-carboxylic acid hydrochloride
Overview
Description
8-Hydroxyquinoline-5-carboxylic acid hydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline ring system with a hydroxyl group at the 8th position and a carboxylic acid group at the 5th position, forming a hydrochloride salt.
Mechanism of Action
Target of Action
The primary targets of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride, also known as IOX1, are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These targets are considered promising therapeutic biotargets for various human diseases . IOX1 is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
IOX1 interacts with its targets by inhibiting their activity. In 2010, IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . Furthermore, IOX1 was reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Biochemical Pathways
The inhibition of 2OG-dependent enzymes by IOX1 affects various biochemical pathways. For instance, the inhibition of histone lysine demethylases can impact epigenetic processes . The inhibition of FTO can affect metabolic processes, given FTO’s role in energy homeostasis . The inhibition of AlkB can impact DNA repair processes .
Result of Action
The inhibition of 2OG-dependent enzymes by IOX1 can lead to various molecular and cellular effects. For instance, the inhibition of histone lysine demethylases can lead to changes in gene expression . The inhibition of FTO can lead to changes in energy metabolism . The inhibition of AlkB can lead to changes in DNA repair processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its targets. The presence of other molecules can also affect the compound’s action. For example, the presence of iron is necessary for the action of iron-dependent oxygenases .
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinoline-5-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes and proteins that require metal ions as cofactors. For instance, it can inhibit the activity of metalloenzymes by binding to their active sites, thereby preventing the metal ions from participating in catalytic processes . Additionally, this compound can interact with proteins involved in metal ion transport and storage, affecting their function and stability .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modulating the availability of metal ions, which are crucial for the activity of various signaling proteins . This compound can also affect gene expression by altering the activity of transcription factors that require metal ions for their function . Furthermore, this compound can impact cellular metabolism by inhibiting metalloenzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through metal ion chelation. By binding to metal ions, it can inhibit the activity of metalloenzymes, leading to a decrease in their catalytic activity . This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can modulate gene expression by affecting the activity of metal-dependent transcription factors . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving dysregulated metal ion homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of metalloenzymes and persistent alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and modulate enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of essential metal ion homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metalloenzymes. By inhibiting these enzymes, the compound can alter metabolic flux and affect the levels of various metabolites . For example, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic intermediates . Additionally, this compound can interact with cofactors required for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where metal ion chelation is required. The compound’s distribution can also be influenced by its ability to cross cellular membranes and accumulate in specific compartments . This targeted distribution enhances its efficacy in modulating metal ion-dependent processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can inhibit metalloenzymes involved in energy production . This localization is essential for its role in modulating cellular metabolism and maintaining metal ion homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-5-carboxylic acid hydrochloride typically involves the functionalization of the quinoline ring. One common method is the bromination of 8-hydroxyquinoline followed by a carboxylation reaction. For instance, 8-hydroxyquinoline can be reacted with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline, which can then be carboxylated to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxyquinoline-5-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a chelating agent for metal ions, facilitating studies in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential anticancer and antiviral activities, contributing to drug discovery efforts.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad biological activity.
5,7-Dibromo-8-hydroxyquinoline: A brominated derivative with enhanced antimicrobial properties.
5-Carboxy-8-hydroxyquinoline: Another carboxylated derivative with similar chelating properties
Uniqueness
8-Hydroxyquinoline-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable chelates with metal ions makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
8-hydroxyquinoline-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.ClH/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8;/h1-5,12H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGNFIRKBIXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878779-63-6 | |
| Record name | 5-Quinolinecarboxylic acid, 8-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878779-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoxazole, 2-[(3-pyridinylmethyl)thio]-](/img/structure/B1660995.png)
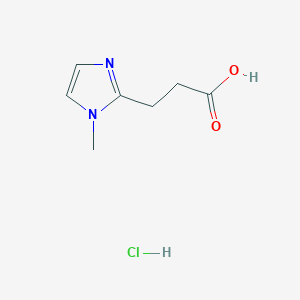

![Phenol, 4-methoxy-2-[(E)-[(4-nitrophenyl)imino]methyl]-](/img/structure/B1660999.png)

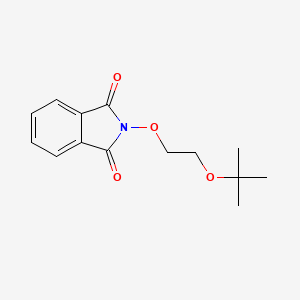
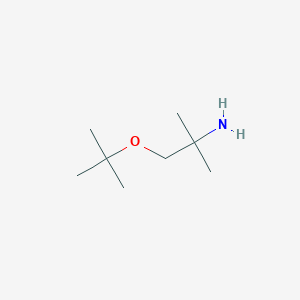
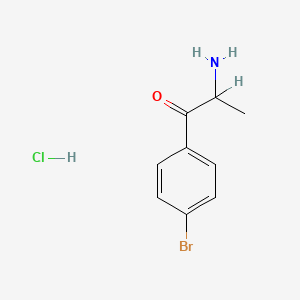
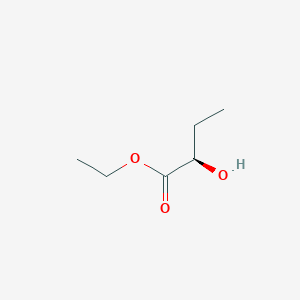
![N-[(E)-[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1661013.png)
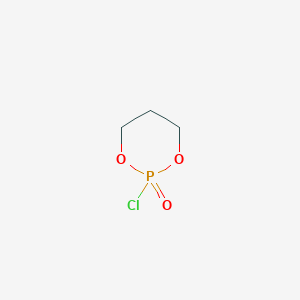
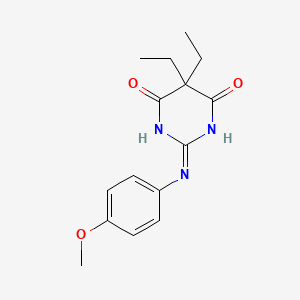

![2-[3-(2-Cyanophenoxy)propoxy]benzonitrile](/img/structure/B1661017.png)
